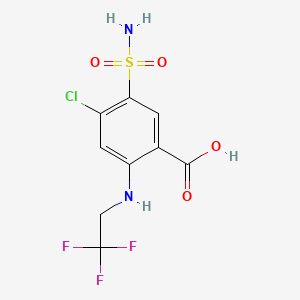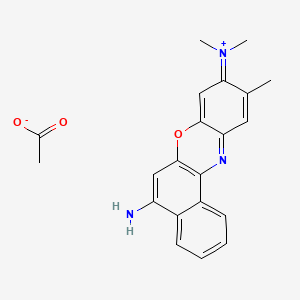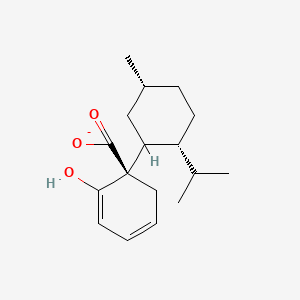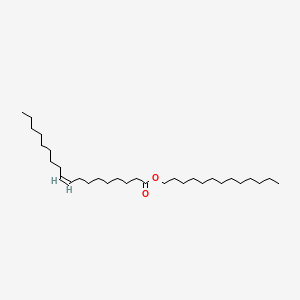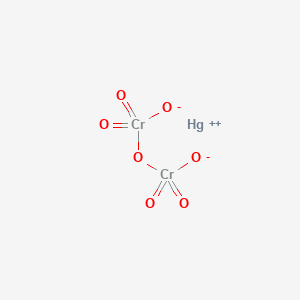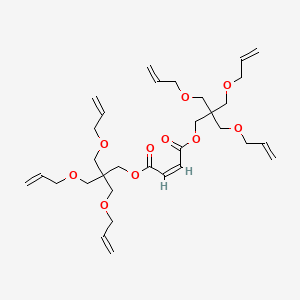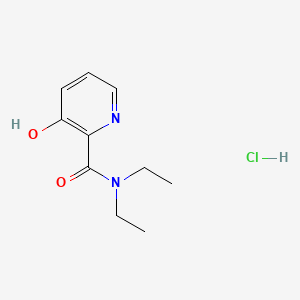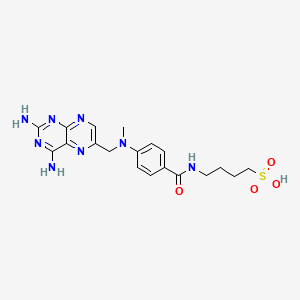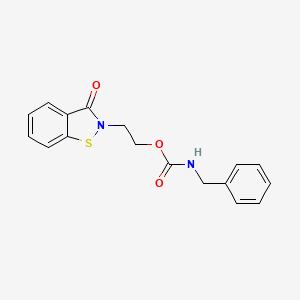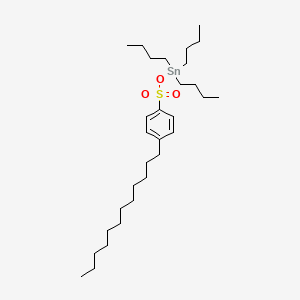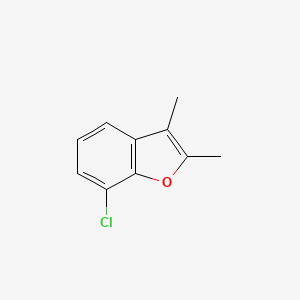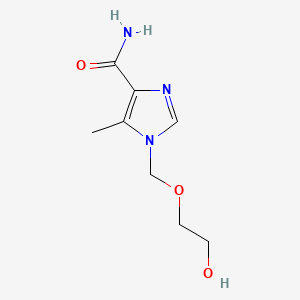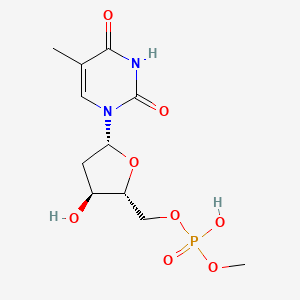
4-((4-Isocyanatocyclohexyl)methyl)-o-tolylisocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Isocyanatocyclohexyl)methyl)-o-tolylisocyanate is a chemical compound known for its unique structure and properties. It is an aromatic diisocyanate, which means it contains two isocyanate groups (-NCO) attached to an aromatic ring. This compound is primarily used in the synthesis of polyurethanes, which are widely utilized in various industrial applications due to their excellent mechanical properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Isocyanatocyclohexyl)methyl)-o-tolylisocyanate typically involves the reaction of an aromatic amine with phosgene or its derivatives. The process can be summarized as follows:
Aromatic Amine Reaction: The starting material, an aromatic amine, is reacted with phosgene (COCl2) under controlled conditions to form the corresponding isocyanate.
Cyclohexylmethylation: The intermediate product is then subjected to cyclohexylmethylation, where a cyclohexylmethyl group is introduced to the aromatic ring.
Purification: The final product is purified through distillation or recrystallization to obtain high-purity this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and high yield. Safety measures are also implemented to handle the toxic and reactive nature of phosgene.
Chemical Reactions Analysis
Types of Reactions
4-((4-Isocyanatocyclohexyl)methyl)-o-tolylisocyanate undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: It can undergo polymerization reactions to form polyurethanes, which are used in foams, coatings, adhesives, and elastomers.
Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Alcohols: React with isocyanates to form urethanes under mild conditions.
Amines: React with isocyanates to form ureas, often requiring a catalyst.
Water: Reacts with isocyanates to form carbamic acids, which decompose to release carbon dioxide.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed through polymerization reactions.
Scientific Research Applications
4-((4-Isocyanatocyclohexyl)methyl)-o-tolylisocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of biomedical coatings and adhesives.
Industry: Widely used in the production of polyurethanes for foams, coatings, adhesives, and elastomers.
Mechanism of Action
The mechanism of action of 4-((4-Isocyanatocyclohexyl)methyl)-o-tolylisocyanate involves the reactivity of its isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds, leading to the formation of urethanes, ureas, and other derivatives. The molecular targets include hydroxyl and amine groups present in various substrates, enabling the compound to act as a versatile cross-linking agent in polymer chemistry.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(cyclohexyl isocyanate): Another aromatic diisocyanate with similar reactivity and applications.
Toluene diisocyanate (TDI): A widely used diisocyanate in the production of polyurethanes, known for its high reactivity.
Hexamethylene diisocyanate (HDI): An aliphatic diisocyanate used in the production of polyurethanes with excellent weather resistance.
Uniqueness
4-((4-Isocyanatocyclohexyl)methyl)-o-tolylisocyanate is unique due to its specific structure, which combines the properties of both aromatic and aliphatic isocyanates. This results in a compound with enhanced mechanical properties, stability, and versatility in various applications.
Properties
CAS No. |
92612-69-6 |
|---|---|
Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C16H18N2O2/c1-12-8-14(4-7-16(12)18-11-20)9-13-2-5-15(6-3-13)17-10-19/h4,7-8,13,15H,2-3,5-6,9H2,1H3 |
InChI Key |
OXKKRUDDTDMSAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2CCC(CC2)N=C=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(2,2-dimethyl-1-oxopropyl)amino]benzoate](/img/structure/B12670913.png)
